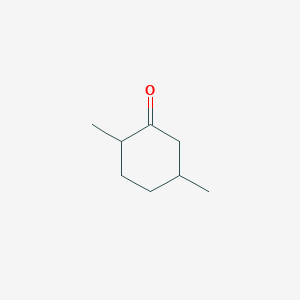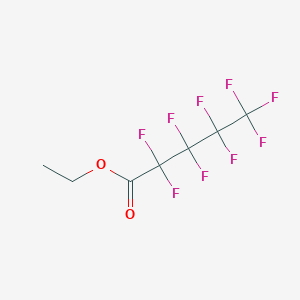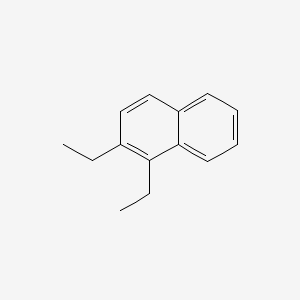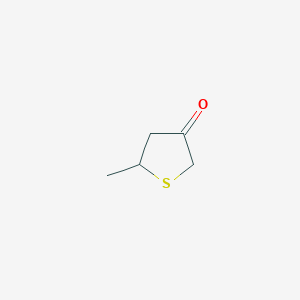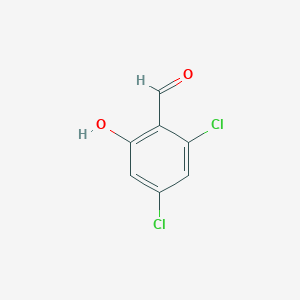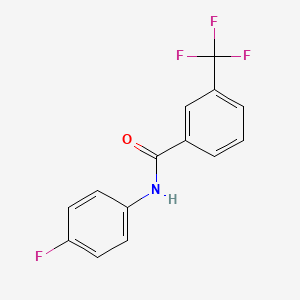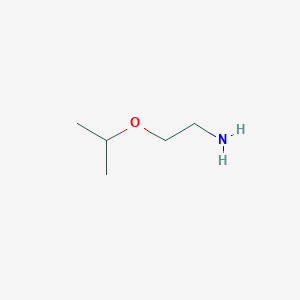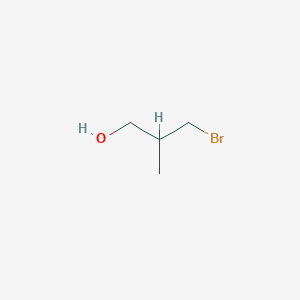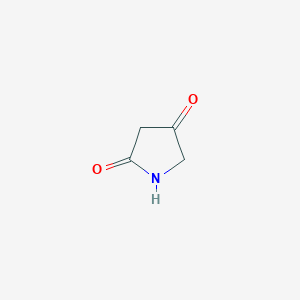
Pyrrolidine-2,4-dione
Übersicht
Beschreibung
Pyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Pyrrolidine-2,4-dione, also known as tetramic acid, is a significant compound in the field of chemical synthesis. It has been used in various synthesis processes, including the generation of derivatives. For example, it has been obtained by heating its 3-ethoxycarbonyl derivative, leading to various other derivatives such as 1- and 5-Methylpyrrolidine-2,4-diones (Mulholland, Foster, & Haydock, 1972). Additionally, efficient and enantiopure synthesis of N-acylated, O-alkylated pyrrolin-2-ones from pyrrolidine-2,4-diones has been reported, suggesting their potential as dipeptide analogues (Hosseini, Kringelum, Murray, & Tønder, 2006).
Biological Activity
This compound derivatives have demonstrated notable biological activity. For instance, certain derivatives containing N-substituted phenylhydrazine moiety showed significant fungicidal activity (Zhang, Ren, Lu, Zhao, Xu, Bao, Ding, & Yang, 2015). Moreover, a study on herbicidal analogues of α-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones revealed that some this compound and piperidine-2,4-dione derivatives exhibited good herbicidal activities, with quantitative structure−activity relationship studies providing insights into their bioactivity (Zhu, Liu, Si, Zou, Liu, Song, & Yang, 2006).
Application in Peptide Analogue Synthesis
Pyrrolidine-2,4-diones have been identified as a convenient starting point for synthesizing peptide analogues. A method has been developed for the diastereoselective incorporation of this moiety into peptide chains, resulting in modified di- and tripeptides with improved stability compared to natural peptides (Hosseini, Tanner, Murray, & Tønder, 2007).
Diverse Chemical and Biological Properties
Pyrrolidine-2,4-diones exhibit diverse chemical and biological properties. They serve as important scaffolds in organic synthesis and drug development. For instance, a study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation highlighted their significance in understanding the properties of these compounds and their derivatives in organic synthesis (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018). Moreover, marine-derived microorganisms have been a source of novel tetramic acids (pyrrolidine-2,4-diones), demonstrating their wide-ranging biological activities and structural complexities (Jiang, Chen, Li, & Liu, 2020).
Wirkmechanismus
Target of Action
Pyrrolidine-2,4-dione, also known as 2,4-Pyrrolidinedione, is a core structure found in many natural products and pharmacologically important agents . The primary targets of this compound are often enzymes or receptors involved in various biological processes . For instance, it has been found to interact with hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries in microorganisms .
Mode of Action
The interaction of this compound with its targets often results in significant changes in the target’s function. For instance, in the biosynthesis of tetramates in microorganisms, this compound is formed by PKS and NRPS machineries, which recruit trans- or cis-acting thioesterase-like Dieckmann cyclase . This interaction leads to the formation of the tetramic acid ring, a key component of the compound’s structure .
Biochemical Pathways
This compound affects various biochemical pathways. In the case of tetramate biosynthesis, the compound is formed on an atypical NRPS module constituted by two discrete proteins, including the C (condensation)-A (adenylation)-T (thiolation) domains of BpdC and the A-T domains of BpdD . This unusual aminoacyl transthiolation between the T domains of two NRPS subunits is a unique feature of this pathway .
Result of Action
The result of this compound’s action can vary depending on the specific target and biological context. For instance, in the case of tetramate biosynthesis, the compound’s interaction with PKS and NRPS machineries leads to the formation of the tetramic acid ring . This ring is a key structural component of many bioactive compounds, including antibiotics, antitumor agents, antifungal agents, and antiviral agents .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrrolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the biosynthesis of tetramates. It interacts with enzymes such as polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS), which are responsible for forming the tetramic acid ring through Dieckmann cyclization . These interactions are essential for the production of various bioactive compounds, including antibiotics, antifungals, and antitumor agents .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, particularly by increasing the cell population in the G1/G0 phase and decreasing it in the G2/M phase . This disruption can lead to the inhibition of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells . Additionally, this compound can affect cell signaling pathways and gene expression, further influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to bind to enantioselective proteins, affecting their biological activity and leading to different binding modes . These interactions are crucial for the compound’s bioactivity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives can exhibit significant biological activities over extended periods, with some compounds maintaining their efficacy even after prolonged exposure . This stability is essential for the compound’s potential use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as antifungal and antitumor activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These studies are crucial for understanding the compound’s safety and efficacy in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of tetramates. It interacts with enzymes such as PKS and NRPS, which are responsible for forming the tetramic acid ring . These interactions are essential for the compound’s bioactivity and its role in metabolic processes. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, further influencing its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and efficacy.
Eigenschaften
IUPAC Name |
pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJUNNMZNNQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338858 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37772-89-7 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



